N-(Benzenesulfonyl)-N-(2-oxo-2H-1-benzopyran-7-yl)acetamide
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Description
N-(Benzenesulfonyl)-N-(2-oxo-2H-1-benzopyran-7-yl)acetamide is a useful research compound. Its molecular formula is C17H13NO5S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(Benzenesulfonyl)-N-(2-oxo-2H-1-benzopyran-7-yl)acetamide, identified by its CAS Number 89841-16-7, is a compound of significant interest due to its biological activity, particularly in the context of anti-inflammatory and analgesic therapies. This article reviews various studies that evaluate its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a benzene sulfonyl group attached to a 2-oxo-2H-benzopyran moiety, which is known for its diverse biological activities.
Anti-inflammatory and Analgesic Properties
Recent research has highlighted the compound's role as a multitarget inhibitor for cyclooxygenase (COX)-2 and lipoxygenase (5-LOX), as well as transient receptor potential vanilloid 1 (TRPV1). A study conducted in 2023 synthesized several derivatives of N-(benzene sulfonyl) acetamide, including this compound, and evaluated their biological activities. The results indicated that specific derivatives exhibited potent inhibitory effects:
Compound | COX-2 IC50 (μM) | 5-LOX IC50 (μM) | TRPV1 IC50 (μM) |
---|---|---|---|
9a | 0.011 | 0.046 | 0.008 |
9b | 0.023 | 0.31 | 0.14 |
The compound demonstrated high selectivity towards COX-2 with an IC50 value of 0.011 μM, indicating its potential for use in treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-selective NSAIDs .
Pharmacokinetics
The pharmacokinetic profile of compound 9a was assessed in SD rats at a dosage of 10 mg/kg. The study reported:
- Cmax : 5807.18 ± 2657.83 ng/mL
- Clearance (CL) : 3.24 ± 1.47 mL/min/kg
- Bioavailability (F) : 96.8%
These findings suggest that the compound has favorable absorption characteristics and bioavailability, making it a promising candidate for further development .
In Vivo Efficacy
In vivo studies demonstrated that compound 9a effectively reduced formalin-induced pain and inhibited capsaicin-induced ear edema, reinforcing its potential application in pain management and inflammation .
Case Studies and Research Findings
A comprehensive analysis of the biological activity of this compound reveals its multifaceted role in pharmacotherapy:
- Analgesic Activity : In formalin tests, the compound significantly alleviated pain responses, indicating its effectiveness as an analgesic agent.
- Anti-inflammatory Effects : The ability to inhibit TRPV1 suggests a mechanism through which the compound may modulate pain pathways associated with inflammation.
- Safety Profile : Preliminary studies indicate a favorable safety profile; however, further toxicological assessments are necessary to establish long-term safety.
Properties
CAS No. |
62119-52-2 |
---|---|
Molecular Formula |
C17H13NO5S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-N-(2-oxochromen-7-yl)acetamide |
InChI |
InChI=1S/C17H13NO5S/c1-12(19)18(24(21,22)15-5-3-2-4-6-15)14-9-7-13-8-10-17(20)23-16(13)11-14/h2-11H,1H3 |
InChI Key |
GXRBKQNEHCBRKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C=CC(=O)O2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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